(2-Propenyloxy)methylcyclopropane
Description
Contextualization of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis Research
Cyclopropane derivatives are a cornerstone of modern organic synthesis, prized for their unique structural and electronic properties. The inherent ring strain of the three-membered ring, approximately 27.5 kcal/mol, renders them susceptible to a variety of ring-opening reactions, making them versatile synthetic intermediates. This strain energy can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable.
In the landscape of advanced organic synthesis, cyclopropanes serve as valuable building blocks for the construction of more complex molecular frameworks. They are found in numerous natural products and pharmacologically active compounds, further fueling the drive to develop novel methods for their synthesis and functionalization. The ability to introduce a cyclopropane ring into a molecule can impart significant changes to its conformational rigidity and electronic properties, which can be crucial for biological activity.
Overview of the Chemical Compound's Significance in Modern Chemical Transformations
The significance of (2-Propenyloxy)methylcyclopropane in modern chemical transformations lies primarily in its capacity to undergo the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a staple in the synthetic organic chemist's toolbox. wikipedia.orgorganic-chemistry.org In the case of this compound, heating or catalysis can induce a concerted reorganization of the molecule's electrons, leading to the formation of a new carbon-carbon bond and the cleavage of a carbon-oxygen bond.
This rearrangement is particularly noteworthy because it allows for the stereospecific transfer of the allyl group, offering a high degree of control over the stereochemistry of the product. The transformation of this compound via the Claisen rearrangement opens up pathways to γ,δ-unsaturated aldehydes or ketones containing a cyclopropyl (B3062369) group, which are valuable intermediates for further synthetic elaborations. The study of this specific substrate provides valuable insights into the mechanistic nuances of the Claisen rearrangement, particularly the influence of the cyclopropyl group on the reaction's kinetics and stereoselectivity.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and its related compounds.
| Property | This compound | Cyclopropylmethanol (B32771) | Allyl Bromide |
| Molecular Formula | C₇H₁₂O | C₄H₈O | C₃H₅Br |
| Molar Mass | 112.17 g/mol | 72.11 g/mol | 120.98 g/mol |
| Boiling Point | Not available | 123-124 °C | 70-71 °C |
| Density | Not available | 0.895 g/mL | 1.398 g/mL |
| CAS Number | 18022-46-3 | 2516-33-8 | 106-95-6 |
Research Findings
While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, its synthesis and reactivity can be confidently predicted based on well-established principles of organic chemistry.
The synthesis of this compound would typically be achieved through a Williamson ether synthesis. This method involves the reaction of cyclopropylmethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with allyl bromide in an SN2 reaction to yield the desired this compound.
The primary chemical transformation of academic interest for this compound is the Claisen rearrangement. This intramolecular process involves a concerted, pericyclic shift of electrons through a six-membered, chair-like transition state. wikipedia.orgorganic-chemistry.org Upon heating, this compound is expected to rearrange to form 1-cyclopropylbut-3-en-1-al. The reaction is driven by the formation of a thermodynamically stable carbonyl group.
The presence of the cyclopropyl group is anticipated to influence the reaction in several ways. The electron-donating nature of the cyclopropyl ring may affect the electronic properties of the transition state. Furthermore, the steric bulk of the cyclopropyl group could influence the diastereoselectivity of the rearrangement if chiral centers are present.
Properties
CAS No. |
18022-46-3 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
prop-2-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,7H,1,3-6H2 |
InChI Key |
DULBLGBYHDITIN-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1 |
Canonical SMILES |
C=CCOCC1CC1 |
Synonyms |
(2-Propenyloxy)methylcyclopropane |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propenyloxy Methylcyclopropane and Its Structural Analogs
Established Synthetic Routes to (2-Propenyloxy)methylcyclopropane
The most common and established method for synthesizing this compound is the Williamson ether synthesis. numberanalytics.comwikipedia.orgmasterorganicchemistry.com This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing the target molecule, this would involve the reaction of cyclopropylmethanol (B32771) with an allyl halide, or alternatively, allyl alcohol with a cyclopropylmethyl halide.
The general reaction is as follows:
Route A: Cyclopropylmethanol + Allyl Halide → this compound + Salt
Route B: Allyl Alcohol + Cyclopropylmethyl Halide → this compound + Salt
For this synthesis, a strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, forming the more nucleophilic alkoxide. youtube.com The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid protonation of the alkoxide. francis-press.com
The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkyl halide. francis-press.com
| Factor | Influence on Reaction | Optimal Conditions |
| Base | Deprotonates the alcohol to form the alkoxide. | Strong bases like NaH or KH are preferred for complete deprotonation. |
| Solvent | Aprotic polar solvents are ideal as they solvate the cation but not the nucleophilic alkoxide. | THF, DMF, DMSO. francis-press.com |
| Temperature | Higher temperatures can favor elimination side reactions, especially with secondary or tertiary halides. | Room temperature to gentle heating is often sufficient. |
| Leaving Group | The reactivity of the alkyl halide follows the trend I > Br > Cl. | Iodides and bromides are commonly used for better yields. francis-press.com |
For the synthesis of this compound, using a primary halide like allyl bromide or cyclopropylmethyl bromide is crucial to favor the desired SN2 reaction and minimize the competing E2 elimination pathway. wikipedia.org
Novel Approaches in the Synthesis of Cyclopropane-Containing Ethers
While the Williamson ether synthesis is a reliable method, research continues to explore novel and more efficient ways to construct ether linkages, particularly for complex molecules. Some modern approaches that could be adapted for the synthesis of cyclopropane-containing ethers include:
Reductive Etherification: This method involves the direct coupling of an alcohol with a carbonyl compound in the presence of a reducing agent. While not directly applicable to the synthesis of this compound from its typical starting materials, it represents a different synthetic strategy.
Photoredox Catalysis: Recent advancements have utilized photoredox catalysis to generate carbon-centered radicals from alcohols, which can then be used to form ethers. youtube.com This approach could potentially be applied to the synthesis of complex ethers containing a cyclopropane (B1198618) ring.
Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-O bond formation. These methods could offer alternative pathways to synthesize cyclopropane-containing ethers, especially for more sterically hindered substrates.
Stereoselective Synthesis of this compound Isomers
This compound can exist as stereoisomers if the cyclopropane ring is substituted in a way that creates chiral centers. The synthesis of specific stereoisomers requires stereoselective methods.
One key strategy for achieving stereoselectivity is to start with a chiral, enantiomerically pure cyclopropylmethanol. The Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration at the electrophilic carbon. However, in the synthesis of this compound from cyclopropylmethanol and an allyl halide, the stereocenter is on the nucleophile, and its configuration is retained in the product.
For creating substituted cyclopropane rings with high stereoselectivity, methods like the Simmons-Smith cyclopropanation of a chiral allylic alcohol can be employed. marquette.edu The stereochemistry of the resulting cyclopropane is directed by the hydroxyl group of the starting material. Subsequent etherification would then yield a specific stereoisomer of a substituted this compound derivative.
Recent research has also focused on the stereoselective synthesis of cyclopropyl-fused nucleosides, which involves stereoselective cyclopropanation as a key step. nih.gov These advanced methods could potentially be adapted for the synthesis of specific isomers of more complex cyclopropane-containing ethers.
Chemical Reactivity and Mechanistic Investigations of 2 Propenyloxy Methylcyclopropane
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The three-membered ring of (2-propenyloxy)methylcyclopropane is the focal point for a variety of ring-opening reactions, driven by the release of inherent ring strain. These reactions can be initiated by acids, radicals, or transition metals, each following distinct mechanistic pathways that dictate the regiochemical and stereochemical outcomes.
In acid-catalyzed ring-opening reactions of unsymmetrical cyclopropanes, the regioselectivity is governed by the stability of the resulting carbocation intermediate. For this compound, protonation of the cyclopropane ring would lead to the formation of a carbocation. The cleavage of the C-C bond that results in a more stable carbocation is generally favored. In the case of donor-acceptor cyclopropanes, Lewis acid-catalyzed ring-opening with nucleophiles has been shown to proceed with complete preservation of the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product, suggesting a high degree of stereocontrol. nih.gov For instance, the reaction proceeds with inversion of configuration at the cyclopropane donor site, indicating an SN2-like mechanism. acs.org This stereospecificity allows for the transfer of absolute stereochemical information to the products with high fidelity. acs.org
The regioselectivity of ring-opening can be influenced by the nature of the substituents on the cyclopropane ring. In the case of this compound, the ether oxygen could potentially influence the regioselectivity of bond cleavage through electronic effects.
Table 1: General Principles of Regio- and Stereoselectivity in Cyclopropane Ring-Opening
| Reaction Type | Driving Force | General Regioselectivity | General Stereochemistry |
| Acid-Catalyzed | Carbocation Stability | Cleavage to form the most stable carbocation | Often proceeds with inversion of stereochemistry (SN2-like) or racemization (SN1-like) depending on the substrate and conditions. |
| Radical-Mediated | Radical Stability | Cleavage to form the most stable radical intermediate | Can lead to a mixture of stereoisomers due to the planar nature of radical intermediates. |
| Transition Metal-Catalyzed | Metal-Carbene/Metallacycle Formation | Highly dependent on the metal, ligands, and substrate. Can be influenced by steric and electronic factors. | Often stereospecific, with the stereochemistry of the starting material retained in the product. wikipedia.org |
Radical-mediated ring-opening of cyclopropanes typically involves the formation of a cyclopropylcarbinyl radical, which can undergo a rapid β-scission to relieve ring strain. The addition of a radical to the propenyloxy group of this compound could initiate such a process. However, a more likely pathway involves the abstraction of a hydrogen atom from the methyl group attached to the cyclopropane, or addition to the cyclopropane ring itself if it were activated by an adjacent unsaturation, as seen in vinyl or methylenecyclopropanes. nih.gov
In related systems, the ring-opening of cyclopropylcarbinyl radicals is a well-established "radical clock" reaction. The rate of this ring-opening is very fast, and the regioselectivity of the cleavage is determined by the stability of the resulting open-chain radical. rsc.org For monosubstituted cyclopropylcarbinyl radicals, the ring generally opens to form the more substituted, and thus more stable, radical. rsc.org However, in some cases, the thermodynamically less stable primary alkyl radical can be formed. rsc.org The reaction of alkylidenecyclopropanes, which are structurally similar, can undergo ring-opening to form a homoallyl radical. nih.gov This process is thermodynamically favorable due to the release of ring strain. nih.gov
The general mechanism for radical-mediated ring-opening is as follows:
Initiation: Generation of a radical species.
Propagation:
Addition of the radical to a π-system or abstraction of a hydrogen atom to form a cyclopropylcarbinyl-type radical.
Rapid β-scission of the cyclopropane ring to form a more stable, open-chain radical.
Termination: Combination or disproportionation of radical species.
The acid-catalyzed ring-opening of this compound is expected to proceed via protonation of the cyclopropane ring, leading to a carbocationic intermediate. The high strain energy of the cyclopropane ring facilitates this process even with moderately strong acids. The mechanism can be viewed as analogous to the acid-catalyzed ring-opening of epoxides. khanacademy.org
The key steps are:
Protonation: The cyclopropane ring is protonated by an acid, leading to the formation of a protonated cyclopropane intermediate.
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms of the cyclopropane ring.
The regioselectivity of the nucleophilic attack depends on the substitution pattern of the cyclopropane and the nature of the nucleophile. In a manner similar to unsymmetrical epoxides, the attack can occur at either the more substituted or less substituted carbon. khanacademy.org If the reaction proceeds through a more SN1-like mechanism, the nucleophile will preferentially attack the carbon that can better stabilize a positive charge. Conversely, an SN2-like mechanism would favor attack at the less sterically hindered carbon. Given the presence of the methyl substituent, it is likely that the reaction would proceed via a pathway that stabilizes the developing positive charge at the tertiary carbon.
Transition metals can catalyze the hydrogenation of the cyclopropane ring in this compound, leading to ring-opening. This reaction typically involves the cleavage of a C-C bond and the addition of two hydrogen atoms. The regioselectivity of this process is influenced by steric and electronic factors, as well as the nature of the catalyst. For substituted cyclopropanes, the C-C bond that is most susceptible to cleavage is often the one that is most sterically accessible or electronically activated. Palladium-catalyzed hydrostannation of cyclopropenes has shown that addition across the double bond is generally controlled by steric factors, proceeding from the least hindered face. nih.gov
Hydrogenolysis, the cleavage of a bond by hydrogen, can also occur at the C-O bond of the propenyloxy group under certain transition metal-catalyzed conditions, although the cyclopropane ring-opening is often the more facile process due to the high ring strain.
Kinetic isotope effect (KIE) studies, particularly using deuterium (B1214612) labeling, are a powerful tool for elucidating the mechanisms of chemical reactions. youtube.comyoutube.com In the context of the ring-opening of this compound, KIEs can provide insights into the rate-determining step and the nature of the transition state.
For an acid-catalyzed ring-opening, a primary KIE would be expected if the C-H bond to be broken at the reaction center is involved in the rate-determining step. A secondary KIE might be observed if the hybridization of a carbon atom changes in the transition state. For instance, in a disrotatory ring-opening, modest secondary deuterium KIEs can be observed, reflecting structural changes in the transition state region. The magnitude of the KIE can help distinguish between different proposed mechanisms. For example, a large primary KIE (kH/kD > 2) is indicative of a C-H bond cleavage being central to the rate-determining step. youtube.com
Cycloaddition Reactions Involving the Propenyloxy Group
The propenyloxy group of this compound contains a C=C double bond, making it a reactive partner in various cycloaddition reactions. These reactions provide a means to construct new ring systems attached to the cyclopropylmethyl ether moiety.
One of the most common types of cycloadditions involving allyl ethers is the [2+2] cycloaddition with ketenes. libretexts.org These reactions are typically thermally initiated and proceed through a concerted mechanism to form a cyclobutanone (B123998) ring. The regiochemistry of the addition is dictated by the electronic properties of the reactants, with the electron-rich alkene carbon attacking the electrophilic carbonyl carbon of the ketene. libretexts.org DFT studies on intramolecular [2+2] cycloadditions of ene-ketenes have shown that these reactions are concerted processes. pku.edu.cn
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. Allyl ethers can react with 1,3-dipoles such as nitrile oxides to form five-membered heterocyclic rings. nih.govwikipedia.org These reactions are highly valuable in organic synthesis for the construction of isoxazolines. The regioselectivity of these cycloadditions is controlled by both steric and electronic factors of the dipole and the dipolarophile (the allyl ether). wikipedia.org The stereoselectivity can be influenced by the chirality of the substrate, as seen in the "inside alkoxy effect" for cycloadditions to chiral allyl ethers. nih.gov
Table 2: Examples of Cycloaddition Reactions with Allyl Ethers
| Reaction Type | Reagent | Product Type | Mechanistic Notes |
| [2+2] Cycloaddition | Dichloroketene | 2,2-Dichlorocyclobutanone | Concerted [π2s + π2a] thermal cycloaddition. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline | Concerted [π4s + π2s] cycloaddition. Regio- and stereoselectivity can be controlled. chem-station.com |
Intramolecular [2+2] Photocycloadditions and Diastereoselectivity
Intramolecular [2+2] photocycloaddition reactions are powerful methods for constructing cyclobutane (B1203170) rings and have been widely applied in the synthesis of complex organic molecules. nih.gov In the case of this compound, the tethered alkene and cyclopropane can potentially undergo such a reaction upon photoexcitation. These reactions can proceed through two main pathways: a "straight" addition or a "crossed" addition, leading to different regioisomeric products. nih.gov
The regioselectivity is largely determined by the length of the tether connecting the two reactive olefinic groups. nih.gov For a three-atom tether, as is present in this compound (O-CH2-C), the "straight" product is typically favored. nih.gov The reaction involves the direct addition of two double bonds to form a cyclobutane adduct.
Enantioselective versions of these reactions have been developed, often employing chiral catalysts to control the facial selectivity of the cycloaddition. For instance, chiral Lewis acids have been used to mediate crossed [2+2] photocycloadditions with high enantioselectivity. nih.govresearchgate.net This approach allows for the synthesis of intricate bridged skeletons that are otherwise difficult to access. nih.gov The use of such catalysts with this compound could potentially lead to the formation of enantiomerically enriched bicyclic products.
A notable application of this type of reaction is in the synthesis of complex natural products, such as solanoeclepin A, where an intramolecular [2+2] photocycloaddition forms a key bicyclo[2.1.1]hexane substructure. rsc.org
Intermolecular Cycloadditions and Reaction Scope
The alkene portion of this compound can participate in intermolecular cycloaddition reactions with various partners. These reactions are synthetically valuable for creating complex cyclic and polycyclic structures from simple starting materials. nih.gov
One example of such a reaction is the dearomative cycloaddition, where an aromatic compound reacts with an alkene to form a non-aromatic, three-dimensional structure. nih.govnih.gov Although bicyclic azaarenes like quinolines and quinazolines are typically unreactive in cycloadditions due to their aromaticity, energy-transfer mediated processes can enable highly regioselective and diastereoselective intermolecular [4+2] dearomative cycloadditions with a wide range of alkenes. nih.gov The this compound could serve as the alkene component in such reactions, leading to novel bridged polycyclic frameworks.
The scope of intermolecular cycloadditions is broad, with the outcome often depending on the nature of the reacting partner and the reaction conditions. Overcoming the kinetic and thermodynamic barriers associated with breaking aromaticity or inducing reactions with unactivated alkenes is a key challenge that modern synthetic methods, such as photochemistry, aim to address. nih.gov
1,3-Dipolar Cycloaddition Pathways
The alkene moiety of this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. This type of reaction is a cornerstone of heterocyclic chemistry, providing a regio- and stereoselective route to five-membered rings. wikipedia.orgnumberanalytics.com The reaction occurs between a 1,3-dipole (a molecule with a three-atom, four-electron pi-system) and a dipolarophile (typically an alkene or alkyne). wikipedia.orgnumberanalytics.comyoutube.com
The concerted, single-step mechanism of 1,3-dipolar cycloadditions generally leads to a high degree of stereospecificity. wikipedia.org A variety of 1,3-dipoles can react with the double bond of this compound, leading to a diverse array of heterocyclic products. For example, azomethine ylides, generated in situ from the decarboxylative condensation of amino acids, react with dipolarophiles to form pyrrolidine (B122466) derivatives. nih.gov
Below is a table illustrating the potential heterocyclic products from the reaction of this compound with common 1,3-dipoles.
| 1,3-Dipole | Resulting Heterocycle |
| Azide (R-N₃) | Triazoline |
| Nitrile Oxide (R-CNO) | Isoxazoline |
| Azomethine Ylide (R₂C=N⁺(R)-C⁻R₂) | Pyrrolidine |
| Carbonyl Ylide (R₂C=O⁺-C⁻R₂) | Tetrahydrofuran (B95107) |
These reactions are highly valuable for generating molecular complexity and are frequently employed in the synthesis of natural products and pharmaceuticals. nih.gov
Gold-Catalyzed Cyclopropanation and Related Transformations
Homogeneous gold catalysis has become a powerful tool in organic synthesis due to its ability to effect unique transformations under mild conditions with high selectivity and efficiency. rsc.orgrsc.org Gold catalysts, acting as soft Lewis acids, are particularly effective at activating carbon-carbon multiple bonds. nih.gov
In the context of this compound, gold catalysis could initiate several transformations. Gold catalysts are well-known to promote cyclopropanation reactions. rsc.orgrsc.org While this molecule already contains a cyclopropane ring, gold carbenoid species, generated from precursors like diazo compounds or enynes, could react with the alkene moiety to form a new cyclopropane ring. rsc.orgrsc.org
Furthermore, gold catalysts can activate strained molecules like methylenecyclopropanes (MCPs) and vinylidenecyclopropanes (VDCPs). nih.gov The interaction of a gold catalyst with the double bond or the cyclopropane ring of this compound could trigger cascade reactions. These reactions often proceed with a high degree of control over chemo-, regio-, and diastereoselectivity, yielding complex polycyclic and heterocyclic structures. nih.gov The development of gold-catalyzed reactions using safer carbene precursors, such as propargyl esters and enynes, has expanded the scope and utility of this methodology. rsc.orgnih.gov
(3+2) Cycloaddition and Subsequent Fragmentation
The vinylcyclopropane (B126155) (VCP) structural motif is known to participate in transition metal-catalyzed [3+2] cycloaddition reactions, where it acts as a three-carbon component to form a five-membered ring. pku.edu.cn While this compound is not a traditional VCP, the combination of the cyclopropane and the adjacent ether linkage could potentially undergo analogous transformations.
In studies of rhodium-catalyzed reactions of ene-vinylcyclopropanes (ene-VCPs), a [3+2] cycloaddition pathway was observed, leading to the formation of bicyclo[4.3.0]nonane skeletons, rather than the expected [5+2] cycloaddition product. pku.edu.cn This demonstrates the ability of the VCP unit to act as a three-carbon synthon. Such a reaction pathway for this compound would lead to the formation of a cyclopentane-containing bicyclic ether.
The mechanism of (3+2) cycloadditions can be complex and may proceed through stepwise pathways involving zwitterionic or biradical intermediates, depending on the nature of the reactants. mdpi.com These reactions provide a powerful method for constructing five-membered carbocycles and heterocycles. pku.edu.cn
Rearrangement Reactions
The strained cyclopropane ring in this compound makes it susceptible to various rearrangement reactions, particularly those involving radical intermediates.
Cyclopropylcarbinyl Radical Rearrangements
One of the most characteristic reactions of cyclopropylmethyl systems is the rapid ring-opening of the cyclopropylcarbinyl radical. If a radical is generated on the methylene (B1212753) carbon attached to the cyclopropane ring of this compound, it will exist as a cyclopropylcarbinyl radical.
This radical species is highly unstable and undergoes an extremely fast, exothermic ring-opening reaction to form the more stable but-3-enyl radical. This rearrangement is so rapid that it is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction. ucl.ac.uk Unlike the corresponding cation, the cyclopropylcarbinyl radical does not typically rearrange to a cyclobutyl derivative.
The regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. ucl.ac.uk In the case of the radical derived from this compound, the ring would open to form a homoallylic radical, specifically a substituted but-3-enyl radical. The preferred conformation for the cyclopropylcarbinyl radical is the bisected conformation, which facilitates the cleavage of a C-C bond of the cyclopropane ring.
Alkylidenecyclopropylcarbinyl Rearrangements
While direct studies on the alkylidenecyclopropylcarbinyl rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of related vinylcyclopropane systems provides a basis for predicting its behavior. Vinylcyclopropanes are known to undergo a variety of rearrangements, often initiated by heat, light, or transition metal catalysts. These reactions typically involve the cleavage of the strained cyclopropane ring.
One of the fundamental rearrangements of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. In the context of this compound, the allyl group can be considered a substituted vinyl group. Upon activation, a plausible pathway would involve homolytic cleavage of one of the internal cyclopropane bonds to generate a diradical intermediate. This intermediate could then rearrange and cyclize to form a five-membered ring system. The specific outcome would be influenced by the reaction conditions and the substitution pattern of the cyclopropane ring.
Another potential rearrangement pathway involves the formation of a cyclopropylcarbinyl cation. Protonation of the double bond in the propenyl group or interaction with a Lewis acid could lead to the formation of a secondary carbocation. This cation could then be stabilized by the adjacent cyclopropane ring, leading to the formation of a non-classical cyclopropylcarbinyl cation. This species is known to be highly fluxional and can undergo rapid rearrangements to form homoallylic or cyclobutyl cations, ultimately leading to a variety of rearranged products. The presence of the ether oxygen could also influence the course of these cationic rearrangements through participation or by influencing the electron density of the system.
Tandem Cyclisation and Rearrangement Sequences
The structure of this compound is well-suited for tandem reactions, where multiple bond-forming or bond-breaking events occur in a single synthetic operation without the isolation of intermediates. Such sequences are highly desirable in organic synthesis due to their efficiency and atom economy.
A prominent example of a tandem reaction applicable to molecules containing both an allyl ether and a cyclopropane ring is the tandem vinyl ether exchange-Claisen rearrangement. While not a direct reaction of the cyclopropane ring itself, this sequence transforms the allyl ether moiety. In a process catalyzed by a palladium(II)-phenanthroline complex, the allyl ether can undergo an exchange with a vinyl ether, such as triethyleneglycol divinyl ether. organic-chemistry.org This in situ generated allyl vinyl ether can then undergo a ub.eduub.edu-sigmatropic Claisen rearrangement upon heating to furnish a γ,δ-unsaturated aldehyde. organic-chemistry.org This transformation provides a powerful method for the construction of complex acyclic structures from readily available starting materials.
Furthermore, vinylcyclopropanes are known to participate in transition metal-catalyzed [3+2] cycloaddition reactions. nih.gov In these reactions, the vinylcyclopropane acts as a three-carbon component, reacting with a two-atom partner to form a five-membered ring. For this compound, the allyl group could potentially act as the two-atom component in an intramolecular fashion, or it could react with an external π-system. The feasibility and outcome of such a reaction would depend on the catalyst and reaction conditions employed. For instance, Rh(I) catalysts have been shown to promote the intramolecular [3+2] cycloaddition of trans-vinylcyclopropane-enes.
Functional Group Transformations and Derivatization
The this compound molecule possesses two primary sites for functional group transformation: the carbon-carbon double bond of the propenyl group and the ether linkage.
The alkene functionality can undergo a wide range of well-established transformations. For instance, hydroboration-oxidation would be expected to yield the corresponding anti-Markovnikov alcohol. beilstein-journals.org This reaction typically proceeds with high stereoselectivity, with the borane (B79455) adding to the less sterically hindered face of the double bond. The resulting alcohol could then be further oxidized or converted to other functional groups.
Epoxidation of the double bond, for example with a peroxy acid like m-CPBA, would produce an epoxide. imperial.ac.uk This versatile intermediate can be opened under acidic or basic conditions with a variety of nucleophiles to introduce new functional groups. Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, would lead to the formation of a vicinal diol. imperial.ac.uk
The ether linkage in this compound can be cleaved under various conditions. For example, treatment with strong acids like HBr or HI can lead to the formation of a cyclopropylmethyl halide and propenol, although rearrangements of the cyclopropylmethyl cation are possible. Alternatively, reductive cleavage methods can be employed.
Below is a table summarizing potential derivatization reactions of this compound based on the reactivity of its functional groups.
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(Cyclopropylmethoxy)propan-1-ol | Hydroboration-Oxidation |
| This compound | m-CPBA | 2-((Cyclopropylmethoxy)methyl)oxirane | Epoxidation |
| This compound | OsO₄, NMO | 1-(Cyclopropylmethoxy)propane-2,3-diol | Dihydroxylation |
| This compound | HBr | Cyclopropylmethyl bromide + Propen-1-ol | Ether Cleavage |
It is important to note that the reactivity of the cyclopropane ring itself, particularly its propensity for ring-opening under certain conditions, must always be considered when planning functional group transformations on other parts of the molecule. The choice of reagents and reaction conditions is crucial to achieve the desired selective transformation.
Computational and Theoretical Chemistry Studies of 2 Propenyloxy Methylcyclopropane Systems
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For (2-propenyloxy)methylcyclopropane, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its electronic landscape. nih.gov These calculations can determine key properties such as molecular orbital energies, electron density distribution, and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. In this compound, the HOMO is likely to be associated with the π-bond of the allyl group or the strained σ-bonds of the cyclopropane (B1198618) ring, while the LUMO would be the corresponding antibonding orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov
Table 1: Exemplary Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set | Significance |
| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 10.7 eV | DFT/B3LYP/6-31G | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G | Quantifies the overall polarity of the molecule, influencing its intermolecular interactions. |
Note: The values in this table are illustrative and represent typical results obtained from quantum chemical calculations for similar molecules. Actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes
The flexibility of the (2-propenyloxy)methyl group allows this compound to exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior. Computational methods are indispensable for exploring the conformational energy landscape.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT or ab initio calculations, can identify the stable conformers. For instance, a study on allyl ethyl ether, a structurally related compound, revealed the existence of multiple stable conformers arising from rotations around the C-O and C-C single bonds. dntb.gov.uanih.gov A similar complexity is expected for this compound.
The relative energies of the conformers are determined by a delicate balance of steric and electronic effects. For example, gauche interactions might be destabilizing, while intramolecular hydrogen bonding or favorable orbital interactions could stabilize certain conformations. The calculated energy differences between conformers allow for the determination of their population distribution at a given temperature using the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | anti (~180°) | 0.00 | 65 |
| B | gauche (~60°) | 0.50 | 25 |
| C | gauche (~-60°) | 0.75 | 10 |
Note: This table presents a hypothetical energy landscape based on studies of similar ethers. The actual conformational preferences of this compound would need to be determined by specific computational analysis.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as thermal rearrangements, additions to the double bond, or ring-opening reactions of the cyclopropane moiety.
Furthermore, computational studies can help to understand the regioselectivity and stereoselectivity of reactions. For instance, in an electrophilic addition to the double bond of this compound, calculations can predict whether the electrophile will preferentially attack the terminal or internal carbon of the allyl group and from which face of the molecule.
Prediction of Reactivity and Selectivity using Theoretical Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors that can predict the reactivity and selectivity of molecules without explicitly modeling a reaction. mdpi.comchemrxiv.org These descriptors are derived from the response of the electronic energy to changes in the number of electrons or the external potential.
For this compound, key global reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule.
Local reactivity descriptors, such as the Fukui function, can predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govacs.org For this compound, the Fukui functions could be used to compare the reactivity of the double bond carbons versus the cyclopropane ring carbons.
Advanced Computational Techniques in Studying Organocyclopropane Reactivity
The study of strained ring systems like cyclopropane often requires advanced computational techniques to accurately capture their unique electronic structure and reactivity. numberanalytics.comnumberanalytics.com Beyond standard DFT methods, more sophisticated approaches can provide deeper insights.
One such technique is the use of multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, which are necessary for describing reactions that involve the breaking of the strained C-C bonds in the cyclopropane ring, as these processes can have significant diradical character.
Another area of active development is the use of ab initio molecular dynamics (AIMD). AIMD simulations can model the real-time evolution of a reacting system, providing a dynamic picture of the reaction mechanism, including the role of solvent molecules and thermal fluctuations. This approach would be particularly valuable for studying the complex rearrangements and ring-opening reactions of this compound in solution. Furthermore, the development of machine learning potentials, trained on high-level quantum mechanical data, is a promising avenue for performing large-scale simulations of the reactivity of organocyclopropane systems with high accuracy and reduced computational cost.
Strategic Applications of 2 Propenyloxy Methylcyclopropane As a Synthetic Building Block
Utilization in the Construction of Complex Organic Scaffolds
There is no specific information available in the reviewed literature detailing the utilization of (2-Propenyloxy)methylcyclopropane for the construction of complex organic scaffolds. In principle, as a functionalized cyclopropane (B1198618), it possesses both a strained three-membered ring and a reactive allyl ether moiety, which could be exploited in various synthetic transformations. The cyclopropane ring can undergo ring-opening reactions, and the allyl group can participate in a wide range of reactions, including metathesis, hydroformylation, and palladium-catalyzed allylic substitutions. However, specific examples of its use as a building block for complex scaffolds are not documented.
Synthesis of Cyclopropane-Fused Heterocyclic Systems
The synthesis of cyclopropane-fused heterocyclic systems is a significant area of research in organic chemistry, as these motifs are present in numerous biologically active compounds. rsc.orgnih.gov Methodologies often involve intramolecular cyclization reactions or cycloadditions.
The construction of fused, bridged, and spiro ring systems containing a cyclopropane ring is a well-established field. rsc.orgacs.orgnih.gov These architectures are of great interest due to their unique three-dimensional structures. Spiro-cyclopropanes, for instance, can be synthesized through the reaction of sulfur ylides with appropriate precursors. acs.orgnih.govnih.gov Fused systems can be generated via various cyclization and cycloaddition strategies. rsc.org However, no specific methods employing this compound to access these architectures have been reported.
Both metal-free and transition metal-catalyzed reactions are extensively used for the synthesis and functionalization of cyclopropanes. rsc.org Transition metal catalysis, in particular, plays a crucial role in cycloaddition reactions and ring-opening of cyclopropanes. rsc.orgmdpi.commdpi-res.comorganicreactions.org Metal-free approaches often rely on photochemistry or organocatalysis to achieve similar transformations. nih.gov While these general strategies are well-documented for various cyclopropane derivatives, their application to this compound has not been specifically described.
Development of Modular Synthesis Strategies
Modular synthesis allows for the rapid assembly of diverse molecules from a set of common building blocks. acs.orgacs.orgnih.gov Cyclopropane-containing building blocks are valuable in this context due to their conformational rigidity and the unique spatial arrangement they enforce on substituents. acs.orgnih.gov A modular approach using this compound would, in theory, allow for the independent modification of the cyclopropyl (B3062369) and allyloxy fragments to generate a library of related compounds. Despite the potential, there are no published modular synthesis strategies that specifically feature this compound.
Integration into Combinatorial Chemistry Libraries for Scaffold Diversification
Combinatorial chemistry is a powerful tool for drug discovery, enabling the synthesis and screening of large libraries of compounds. mdpi.com Scaffolds based on cyclopropane are attractive for creating diverse chemical libraries due to their structural novelty and biological relevance. nih.govnih.govacs.orgfigshare.com The functional handles present in this compound would make it a candidate for inclusion in such libraries. However, there is no evidence in the literature of its incorporation into any combinatorial chemistry libraries for the purpose of scaffold diversification.
Polymerization Chemistry Involving 2 Propenyloxy Methylcyclopropane and Analogous Monomers
Free Radical Polymerization Mechanisms and Kinetics
Free radical polymerization of (2-propenyloxy)methylcyclopropane would primarily involve the reactivity of its allyl double bond. The process is initiated by radicals generated from thermal or photochemical decomposition of an initiator, which then add to the monomer's C=C double bond. The chain propagates through the successive addition of monomer units. However, the polymerization of allyl monomers via conventional free radical pathways is notoriously challenging. nih.gov
Influence of Cyclopropane (B1198618) Moiety on Polymerization Pathways
The cyclopropane ring in this compound can influence the polymerization pathway. In contrast to vinylcyclopropanes, where the double bond is directly conjugated with the strained ring, facilitating radical ring-opening polymerization (RROP), the cyclopropane in this monomer is part of an ether side group. nih.govresearchgate.net The initial radical attack is expected to occur at the more accessible allyl double bond.
The subsequent steps are less certain. The propagating radical is separated from the cyclopropane ring, making a direct ring-opening event less probable than in vinylcyclopropane (B126155) systems. However, radical reactions involving cyclopropanes are known. For instance, cyclopropanols can undergo ring-opening through the formation of an oxygen-centered radical. nih.gov A radical rearrangement involving the cleavage of the cyclopropylmethyl group is a possibility, though it would compete with chain propagation and transfer reactions involving the allyl group. Iron-catalyzed reactions have been shown to mediate the ring contraction of cyclic ketones via a mechanism involving the formation and subsequent cleavage of a cyclopropyl (B3062369) alcohol intermediate radical. acs.org For this compound, the primary influence of the cyclopropane moiety in a radical polymerization would likely be as a pendant group, affecting the physical properties of the resulting polymer, rather than directly participating in the main chain formation through ring-opening.
Control of Polymer Architecture and Functionality through Controlled Radical Polymerization
To overcome the limitations of conventional free radical polymerization of allyl monomers, controlled radical polymerization (CRP) techniques offer a promising alternative. nih.gov Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmention chain Transfer (RAFT) polymerization have been developed to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.com
These techniques have been successfully applied to produce polymers with allyl functionalities, enabling the creation of complex structures like block copolymers. nih.govsigmaaldrich.com The key to CRP is establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species, which minimizes irreversible termination reactions like degradative chain transfer. sigmaaldrich.com It is conceivable that applying ATRP or RAFT to this compound could yield well-defined polymers with pendant cyclopropylmethyl groups. nih.govcmu.edu This would allow for the synthesis of novel polymer architectures where the functionality of the cyclopropane ring can be preserved for potential post-polymerization modification.
Ring-Opening Polymerization Initiated by Cyclopropane Strain Release
An alternative polymerization pathway for this compound involves the ring-opening of the highly strained cyclopropane ring. The substantial ring strain (approximately 115 kJ/mol) provides a thermodynamic driving force for polymerization. researchgate.netyoutube.com This type of polymerization is typically initiated by cationic or, in some cases, radical or coordination-based methods. youtube.comaston.ac.uknih.gov
Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers. researchgate.netaston.ac.uk The polymerization of this compound could theoretically be initiated by a strong acid, which would protonate the ether oxygen, followed by nucleophilic attack from another monomer molecule, potentially leading to ring-opening of the cyclopropane. However, studies on substituted vinylcyclopropyl ethers have shown that cationic polymerization can proceed exclusively through the vinyl group, leaving the cyclopropane ring intact. scispace.comiaea.org
Lewis acids have also been shown to catalyze the ring-opening polymerization of donor-acceptor substituted cyclopropanes, proceeding through a 1,3-dipole intermediate to form 1,5-addition polymers. rsc.org Furthermore, the regioselective ring-opening of related cyclopropylmethylidene acetals using trimethylaluminum (B3029685) to yield a 1-cyclopropylethyl ether demonstrates that the cyclopropylmethyl system can be opened under specific Lewis acidic conditions. tandfonline.com Therefore, while polymerization at the allyl group is often more kinetically favorable, a carefully chosen catalytic system could potentially initiate the ring-opening polymerization of the cyclopropane moiety in this compound.
Co-polymerization Studies and Resultant Material Properties
Given the challenges in the homopolymerization of allyl ethers, copolymerization presents a viable strategy for incorporating this compound into polymer chains. Allyl ethers have been copolymerized with a variety of common monomers, including acrylonitrile (B1666552) (AN), methyl methacrylate (B99206) (MMA), and N-vinyl-2-pyrrolidone. researchgate.netiaea.orgmdpi.com
The table below presents hypothetical data for the radical copolymerization of this compound (M1) with Methyl Methacrylate (M2), illustrating potential outcomes based on analogous systems. iaea.orgnih.gov
| Entry | M1 in Feed (mol%) | M1 in Copolymer (mol%) | M_n ( g/mol ) | T_g (°C) |
| 1 | 10 | 8 | 15,000 | 108 |
| 2 | 25 | 21 | 11,500 | 102 |
| 3 | 50 | 42 | 7,800 | 94 |
Table 1. Hypothetical results for the copolymerization of this compound (M1) with Methyl Methacrylate (M2). Data is illustrative and based on trends observed in the copolymerization of other allyl ethers. researchgate.netiaea.orgnih.gov
Advanced Methodological Developments and Future Research Directions
Exploration of Novel Catalytic Systems for (2-Propenyloxy)methylcyclopropane Transformations
The reactivity of this compound is dominated by the transformations of its two key functional groups: the cyclopropane (B1198618) ring and the allyl group. Future research will likely focus on developing sophisticated catalytic systems that can selectively activate and transform one or both of these sites, leading to a diverse array of valuable chemical scaffolds.
The development of new catalysts is crucial for advancing the synthetic utility of cyclopropane derivatives. rsc.org Transformations involving this compound can be broadly categorized into two types: those that retain the cyclopropane ring and those that involve its cleavage. Novel catalytic systems are being explored to control this divergent reactivity. For instance, phase-transfer catalysis (PTC) has shown the ability to direct the reaction of donor-acceptor cyclopropanes towards either ring-opening or functionalization depending on the reaction conditions, such as the nature of the base used. mdpi.com
Transition-metal catalysis is a particularly promising area. rsc.org Catalysts based on metals like palladium, copper, gold, and rhodium are known to mediate a variety of transformations on both cyclopropanes and alkenes.
Palladium-Catalyzed Reactions: Palladium catalysts can trigger ring-opening of vinylcyclopropanes to form zwitterionic π-allyl complexes, which can then undergo cycloaddition reactions. scispace.com Applying this to this compound could lead to [3+2] annulation pathways for the synthesis of five-membered rings.
Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis has been successfully used for the enantioselective synthesis of cyclopropanes via intramolecular hydroalkylation. acs.org The development of chiral copper catalysts could enable asymmetric transformations of the allyl group in this compound or its derivatives.
Gold-Catalyzed Reactions: Gold catalysts are effective in activating π-systems and could facilitate novel cycloisomerization or rearrangement reactions involving the allyl ether moiety in concert with the cyclopropane ring. researchgate.net
Beyond metal catalysis, organocatalysis presents a metal-free alternative for activating this compound. Chiral N-heterocyclic carbenes (NHCs) and Brønsted acids have been used to catalyze enantioselective ring-opening reactions and cycloadditions of other functionalized cyclopropanes. scispace.com Furthermore, photocatalysis offers a modern approach for generating radical intermediates from cyclopropanes under mild conditions, enabling unique annulation and ring-opening reactions. acs.org The interaction between a photocatalyst and the cyclopropane ring of this compound could initiate a reductive ring-opening, creating radical intermediates for subsequent transformations. acs.org
A summary of potential catalytic approaches is presented in the table below.
| Catalytic System | Potential Transformation | Key Advantage | Reference |
|---|---|---|---|
| Palladium Complexes | [3+2] Annulation / Cycloaddition | Formation of complex cyclopentane (B165970) scaffolds. | scispace.com |
| Copper/Chiral Ligands | Enantioselective Alkylation/Hydroalkylation | Access to chiral building blocks. | acs.org |
| Gold Salts/Complexes | Cycloisomerization / Rearrangement | Activation of π-systems under mild conditions. | researchgate.net |
| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric Ring-Opening / Annulation | Metal-free enantioselective synthesis. | scispace.com |
| Photoredox Catalysts (e.g., Iridium) | Reductive Ring-Opening / Photoannulation | Generation of radical intermediates via visible light. | acs.org |
The ultimate goal is the development of "switchable" catalytic systems that can, by a simple change of ligand, additive, or light source, selectively steer the transformation of this compound toward a desired product, thereby maximizing molecular diversity from a single starting material. rsc.org
Integration with Continuous Flow Synthesis and Automated Reaction Platforms
The translation of synthetic procedures for this compound and its derivatives from traditional batch reactors to continuous flow systems represents a significant methodological advancement. researchgate.netmit.edu Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with highly reactive intermediates or energetic reactions. rsc.orgsyrris.com
The synthesis of cyclopropane rings, which can involve reactive species like diazo compounds or Simmons-Smith reagents, can be made safer and more efficient in flow reactors. rsc.org For instance, hazardous intermediates can be generated and consumed in situ, minimizing their accumulation and the associated risks. rsc.org A hypothetical continuous flow setup for a transformation of this compound could involve the following modules:
Reagent Introduction: Syringe or HPLC pumps deliver precise streams of this compound and other reactants (e.g., a catalyst solution) into the system. mit.edu
Mixing and Reaction: The streams converge in a micro-mixer before entering a temperature-controlled reactor coil. The residence time in this coil dictates the reaction time. mit.edu
In-line Quenching/Workup: The product stream can be merged with a quenching solution, followed by passage through an in-line liquid-liquid separator to remove impurities. researchgate.net
Product Collection: The purified product stream is collected for analysis or further reaction.
This approach is highly amenable to automation. fairlamb.group Automated reaction platforms can perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly identify optimal parameters for a given transformation of this compound. chemrxiv.orgnih.gov Such platforms can be programmed to execute a series of experiments, including reagent preparation, reaction execution, workup, and even preliminary analysis, freeing up researchers from repetitive tasks. rsc.orgsynplechem.com The integration of Design of Experiments (DoE) with these automated systems can further accelerate optimization, leading to significant improvements in yield and selectivity. chemrxiv.org The development of capsule-based automated synthesis, where pre-packed cartridges containing all necessary reagents are used, could further streamline the synthesis of libraries of this compound derivatives for screening purposes. synplechem.com
| Technology | Application to this compound Chemistry | Key Benefit | Reference |
|---|---|---|---|
| Continuous Flow Reactors | Synthesis and transformation reactions. | Enhanced safety, scalability, and control over reaction parameters. | rsc.orgresearchgate.netsyrris.com |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and library synthesis. | Accelerated optimization and discovery of new reactions. | fairlamb.groupnih.gov |
| In-line Purification Modules | Telescoped, multi-step synthesis without intermediate isolation. | Increased efficiency and reduced waste. | researchgate.netmpg.de |
| Capsule-Based Synthesis | Automated, parallel synthesis of derivative libraries. | Simplified workflow for medicinal chemistry applications. | synplechem.com |
Application of Advanced Analytical and Spectroscopic Techniques for Reaction Monitoring
Understanding the intricate details of reaction mechanisms and kinetics is fundamental to developing more efficient and selective synthetic methods. The application of advanced, in-situ analytical and spectroscopic techniques is critical for monitoring the transformations of this compound in real-time. nih.gov These process analytical technologies (PAT) provide a continuous stream of data from within the reactor, offering a dynamic view of the chemical process as it happens.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are particularly powerful. nih.govnih.gov
In-situ NMR Spectroscopy: By placing an NMR flow tube directly in the reaction stream, it is possible to monitor the concentration of reactants, intermediates, and products over time. This can provide invaluable mechanistic information, for example, by detecting transient intermediates in a catalytic cycle involving this compound. nih.gov
In-situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques are well-suited for flow chemistry. Fiber-optic probes can be inserted directly into the reactor to monitor the disappearance of characteristic vibrational bands of the starting materials (e.g., the cyclopropane ring breathing mode) and the appearance of new bands corresponding to the product. nih.gov This allows for rapid reaction optimization by providing immediate feedback on how changes in conditions affect conversion and selectivity. nih.gov
Mass Spectrometry (MS): Coupling a mass spectrometer to the output of a flow reactor allows for real-time identification of products and byproducts. Techniques like Multiple Reaction Monitoring (MRM) can be adapted to create pseudotargeted methods for tracking specific species with high sensitivity and selectivity. nih.gov
The data below illustrates how these techniques could be applied to monitor a hypothetical reaction.
| Analytical Technique | Information Obtained | Application in Reaction Optimization | Reference |
|---|---|---|---|
| In-situ NMR | Structural information on intermediates; concentration profiles of all species. | Mechanism elucidation; kinetic analysis. | nih.gov |
| In-situ Raman/IR | Real-time conversion data by tracking functional group vibrations. | Rapid screening of temperature, pressure, and catalyst loading. | nih.gov |
| Online LC-MS/GC-MS | Identification of products and byproducts; selectivity assessment. | Optimizing for product selectivity and minimizing side reactions. | nih.gov |
| In-situ UV/Vis | Monitoring of colored intermediates or catalysts. | Tracking catalyst stability and reaction progress. | nih.gov |
By combining these advanced analytical tools with automated flow platforms, a closed-loop system can be created where the analytical data is fed back to the control system in real-time, allowing the platform to autonomously optimize the reaction conditions to achieve a predefined goal, such as maximizing yield or minimizing byproduct formation.
Interdisciplinary Research Opportunities in Organocyclopropane Chemistry
The unique conformational constraints and electronic properties of the cyclopropane ring make it a valuable pharmacophore and a versatile building block in materials science. rsc.orgunl.pt The future of this compound chemistry will likely be characterized by increasing collaboration with these and other fields.
Medicinal Chemistry and Chemical Biology: The cyclopropane ring is present in numerous bioactive natural products and approved drugs. researchgate.netnih.gov It can act as a rigid, metabolically stable bioisostere for a double bond or a gem-dimethyl group, influencing the conformation and binding affinity of a molecule to its biological target. unl.pt this compound, after suitable functionalization, could serve as a key building block for synthesizing novel drug candidates or chemical probes to study biological processes. unl.pt For example, the synthesis of novel aminocyclopropane derivatives from this starting material could lead to compounds with potential applications as enzyme inhibitors or neuroscience research tools. mpg.deunl.pt
Materials Science: The incorporation of strained rings like cyclopropane into polymer backbones or as pendant groups can significantly alter the material's physical and chemical properties. The ring strain can be harnessed as a driving force for ring-opening polymerizations or as a latent reactive site for post-polymerization modification. The allyl ether group on this compound provides a convenient handle for polymerization, suggesting its potential use as a monomer for creating novel polymers with unique thermal or mechanical properties.
Synthetic Biology: Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are becoming increasingly powerful. nih.gov Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, could be developed to perform highly diastereo- and enantioselective transformations on this compound or its precursors, providing efficient access to valuable chiral building blocks that are difficult to obtain through traditional chemical methods. nih.gov
The convergence of these fields will drive innovation and uncover new applications for organocyclopropane compounds, with this compound serving as a readily accessible and versatile platform for exploration.
Q & A
Q. What are the established synthetic routes for (2-propenyloxy)methylcyclopropane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of allyl ether precursors. Key steps include:
- Ring-closing metathesis : Using Grubbs catalysts (e.g., Ru-based) under inert atmospheres .
- Etherification : Reacting cyclopropane derivatives with allyl halides in anhydrous solvents (e.g., THF or DCM) with NaH as a base .
- Optimization : Yield is highly sensitive to temperature (40–60°C optimal) and stoichiometric ratios (1:1.2 for cyclopropane:allyl halide). Monitor progress via GC-MS or TLC (Rf ~0.3 in hexane:ethyl acetate 9:1) .
Table 1 : Representative Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Grubbs II | DCM | 40 | 78 | |
| NaH | THF | 60 | 65 |
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and Tyvek® suits to prevent permeation .
- Ventilation : Use fume hoods with ≥100 fpm airflow; monitor airborne concentrations via real-time FTIR spectroscopy .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent polymerization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for cyclopropane protons at δ 0.8–1.2 ppm (multiplet) and allyloxy protons at δ 3.8–4.2 ppm (AB quartet) .
- ¹³C NMR : Cyclopropane carbons appear at δ 12–18 ppm; allyloxy carbons at δ 65–75 ppm .
- IR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and cyclopropane ring (3050–3100 cm⁻¹) .
- HRMS : Use ESI+ mode; expected [M+H]⁺ varies by substituents (e.g., C₇H₁₀O⁺ ≈ 110.07 Da) .
Advanced Research Questions
Q. How can computational modeling predict the stability of this compound under thermal or acidic conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs). Cyclopropane rings show BDEs ~90 kcal/mol, but allyloxy groups reduce stability by 10–15% .
- MD Simulations : Simulate degradation pathways at 298–500 K using NAMD or GROMACS. Look for ring-opening events or isomerization to allyl derivatives .
- Validation : Correlate with experimental TGA/DSC data (decomposition onset >150°C) .
Q. What strategies resolve contradictions in reported biological activity data for cyclopropane derivatives?
- Methodological Answer :
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, focusing on variables like assay type (e.g., in vitro vs. in vivo) or cell lines .
- Dose-Response Curves : Re-evaluate EC₅₀ values using standardized protocols (e.g., OECD TG 455) to control for batch variability .
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., CYP450 interactions) that may explain divergent results .
Q. How does the stereoelectronic effect of the allyloxy group influence cyclopropane ring reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated analogs in ring-opening reactions (e.g., with HCl) .
- X-ray Crystallography : Resolve bond angles (e.g., C-C-C ~60°) to identify strain distribution changes caused by allyloxy substitution .
- Hammett Analysis : Correlate substituent σ values with reaction rates in electrophilic additions (ρ ≈ +1.2 indicates electron-withdrawing effects) .
Methodological Frameworks
Q. What frameworks ensure rigorous experimental design for studying this compound?
- Methodological Answer :
- PICO : Define Population (e.g., catalytic systems), Intervention (e.g., solvent variation), Comparison (e.g., alternative catalysts), and Outcomes (e.g., yield, purity) .
- FINER Criteria : Ensure questions are Feasible (e.g., access to NMR), Novel (e.g., unexplored substituents), and Ethical (e.g., waste disposal compliance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
